5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran
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Description
The compound “5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran” is a derivative of bicyclo[1.1.1]pentane (BCP). BCPs have been demonstrated to be bioisosteres of the phenyl ring . They are not found in nature and are often used in drug discovery due to their high passive permeability, high water solubility, and improved metabolic stability .
Synthesis Analysis
The synthesis of BCP derivatives is a challenge due to the difficulty in their large-scale preparation . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . This strategy has been used to prepare more than 300 functionalized BCPs on a (multi)gram scale .Molecular Structure Analysis
The molecular structure of BCP derivatives is unique due to the presence of a three-dimensional cyclic scaffold. This structure approximates the distance of a para-disubstituted benzene, which is replaced in medicines as a method of improving treatments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BCP derivatives often involve the use of light and no additional additives or catalysts are needed . The azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of BCP derivatives are influenced by their unique molecular structure. They generally offer high passive permeability, high water solubility, and improved metabolic stability .Future Directions
Properties
IUPAC Name |
5-(3-iodo-1-bicyclo[1.1.1]pentanyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO/c14-13-6-12(7-13,8-13)10-1-2-11-9(5-10)3-4-15-11/h1-2,5H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYZVTIYTCSIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C34CC(C3)(C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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